An In-depth Technical Guide to the Chemical Properties of 1,3-Dichloro-2-nitrobenzene
An In-depth Technical Guide to the Chemical Properties of 1,3-Dichloro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-dichloro-2-nitrobenzene (CAS No. 601-88-7), a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. This document consolidates essential data on its physical characteristics, spectroscopic profile, reactivity, and hazardous properties. Detailed experimental protocols for its synthesis and the determination of its core physical properties are also presented to support laboratory research and development.
Chemical and Physical Properties
1,3-Dichloro-2-nitrobenzene is an organic compound with the formula C₆H₃Cl₂NO₂.[1] It presents as an off-white or pale yellow to pale green crystalline solid.[2][3] This compound is soluble in common organic solvents such as chloroform, DMSO, and methanol.[2][3]
Table 1: Physical and Chemical Properties of 1,3-Dichloro-2-nitrobenzene
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Appearance | Crystals, off-white solid | [3] |
| Melting Point | 69–70 °C | [3] |
| Boiling Point | 130 °C at 1.1 kPa | [4] |
| Density | 1.5 g/cm³ | [3] |
| Vapor Density | 6.6 (air = 1) | [4] |
| Vapor Pressure | 0.00987 mmHg at 25°C | [2] |
| Flash Point | 118.9°C | [2] |
| Solubility | Soluble in conventional organic solvents.[3] Slightly soluble in Chloroform, DMSO, and Methanol.[2] | [2][3] |
| LogP (Octanol/Water) | 3.1 (calculated) | [4] |
Spectroscopic Data
The structural elucidation of 1,3-dichloro-2-nitrobenzene is supported by various spectroscopic techniques. The following table summarizes the expected spectral characteristics based on its functional groups.
Table 2: Spectroscopic Data for 1,3-dichloro-2-nitrobenzene
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons will exhibit signals in the aromatic region of the spectrum. |
| ¹³C NMR | Aromatic carbons will show signals in the range of 125-170 ppm.[5] |
| FTIR | Characteristic peaks for C-Cl, C-N, and N-O stretching, as well as aromatic C-H and C=C stretching. Aromatic hydrocarbons show absorptions in the regions 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations in the aromatic ring.[6] |
| Mass Spectrometry | A molecular ion peak is expected, along with fragmentation patterns characteristic of aromatic nitro compounds and chlorinated compounds.[7][8] |
Spectra for 1,3-dichloro-2-nitrobenzene are available in spectral databases for detailed analysis.[9]
Reactivity and Hazardous Properties
1,3-Dichloro-2-nitrobenzene is a combustible solid. Upon heating, it decomposes and produces toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[10] It reacts with strong bases and strong oxidants.[10]
Hazard Statements:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Wear protective gloves, eye protection, and face protection.
Experimental Protocols
Synthesis of 1,3-Dichloro-2-nitrobenzene
There are two primary synthetic routes to 1,3-dichloro-2-nitrobenzene.
4.1.1. Nitration of 1,3-Dichlorobenzene (B1664543)
This method involves the electrophilic aromatic substitution of 1,3-dichlorobenzene using a nitrating agent.[11]
Materials:
-
1,3-dichlorobenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Water
-
Sodium carbonate solution (10%)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a multi-necked flask equipped with a stirrer and a dropping funnel, add a calculated amount of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly add 1,3-dichlorobenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 1,3-dichlorobenzene in sulfuric acid, maintaining a low temperature with the ice bath.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature.[11]
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid product and wash it with cold water until the washings are neutral.
-
Wash the crude product with a 10% sodium carbonate solution to remove any remaining acid, followed by another wash with water.
-
Purify the crude 1,3-dichloro-2-nitrobenzene by recrystallization from ethanol.
4.1.2. Oxidation of 2,6-Dichloroaniline (B118687)
This synthesis route involves the oxidation of the amino group of 2,6-dichloroaniline.[1]
Materials:
-
2,6-dichloroaniline
-
Methylene (B1212753) chloride
-
90% Hydrogen peroxide
-
Trifluoroacetic anhydride (B1165640)
-
Sodium carbonate solution (10%)
-
Anhydrous magnesium sulfate
-
Activated charcoal
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask, add methylene chloride.
-
Without stirring, add 90% hydrogen peroxide, which will form a separate lower layer.
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add trifluoroacetic anhydride to the cold solution.
-
After the addition is complete, remove the ice bath and stir at room temperature for 30 minutes to prepare the peroxytrifluoroacetic acid reagent.
-
Dissolve 2,6-dichloroaniline in methylene chloride.
-
Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and will cause the mixture to reflux.
-
After the addition, heat the mixture under reflux for one hour.
-
Cool the reaction mixture and pour it into cold water.
-
Separate the organic layer and wash it with water, then with two portions of 10% sodium carbonate solution, and finally with water.
-
Treat the organic extract with activated charcoal and anhydrous magnesium sulfate.
-
After standing overnight, remove the methylene chloride by rotary evaporation.
-
Recrystallize the resulting crude product from ethanol to obtain pure 1,3-dichloro-2-nitrobenzene.
Determination of Physical Properties
4.2.1. Melting Point Determination
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of 1,3-dichloro-2-nitrobenzene
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.[9]
4.2.2. Boiling Point Determination
Materials:
-
Thiele tube or other heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Sample of 1,3-dichloro-2-nitrobenzene
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heat the Thiele tube gently and uniformly.
-
Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10]
4.2.3. Solubility Determination
Materials:
-
Test tubes
-
Sample of 1,3-dichloro-2-nitrobenzene
-
Various solvents (e.g., water, ethanol, acetone, chloroform)
Procedure:
-
Place a small, measured amount of the solid sample (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Shake the test tube vigorously for a set period (e.g., 1-2 minutes).
-
Observe whether the solid has dissolved completely, partially, or not at all.
-
Record the solubility in terms of soluble, partially soluble, or insoluble for each solvent tested.[12]
Visualizations
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two primary synthesis methods for 1,3-dichloro-2-nitrobenzene.
Caption: Synthesis of 1,3-Dichloro-2-nitrobenzene via Nitration.
Caption: Synthesis of 1,3-Dichloro-2-nitrobenzene via Oxidation.
References
- 1. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 2. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 3. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 4. Benzene, 1,3-dichloro-2-nitro- [webbook.nist.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. spectrabase.com [spectrabase.com]
- 10. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]






